molecular formula C14H18N2O2 B048767 N-(4-(Piperidine-4-carbonyl)phenyl)acetamide CAS No. 124035-23-0

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide

Cat. No.: B048767
CAS No.: 124035-23-0
M. Wt: 246.3 g/mol
InChI Key: LLEYCMVEUNZRIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Piperidine-4-carbonyl)phenyl)acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the acylation of 4-piperidone with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-(Piperidine-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific acetamide group, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-[4-(piperidine-4-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)16-13-4-2-11(3-5-13)14(18)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEYCMVEUNZRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576756
Record name N-[4-(Piperidine-4-carbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124035-23-0
Record name N-[4-(Piperidine-4-carbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Piperidin-4-ylcarbonyl)acetanilide
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